HDAC/GSK3β Dual-Inhibitor Patent Coverage Versus Single-Target Thiadiazole Alternatives
The compound falls within the Markush structure of Formula (IV) in Cedars-Sinai patent US-10836735-B2, which claims compounds that inhibit both HDAC and GSK3β [1]. This dual-inhibition mechanism is a deliberate design strategy: combined HDAC and GSK3β inhibition has been shown to produce synergistic effects on histone acetylation and tau phosphorylation that are not achievable with either target alone [2]. In contrast, the majority of 1,3,4-thiadiazole derivatives reported in the literature (e.g., the series in Rajak et al. 2011) are designed as single-target HDAC inhibitors lacking GSK3β activity [3]. No quantitative dual-inhibition IC50 data for this specific compound are publicly available.
| Evidence Dimension | Target engagement profile (HDAC + GSK3β vs. HDAC alone) |
|---|---|
| Target Compound Data | Covered by dual HDAC/GSK3β inhibitor patent claims (US-10836735-B2); specific IC50 values not publicly disclosed |
| Comparator Or Baseline | Classical 1,3,4-thiadiazole HDAC inhibitors (e.g., Rajak et al. 2011 series): single-target HDAC inhibition only; no GSK3β activity reported |
| Quantified Difference | Qualitative: dual-target vs. single-target mechanism; quantitative data unavailable |
| Conditions | Patent claims based on HDAC-Glo assay and GSK3β kinase inhibition assay (conditions specified in patent examples) |
Why This Matters
For research programs targeting the established synergy between HDAC and GSK3β inhibition in oncology or neurodegeneration, a compound within the dual-inhibitor patent space offers a mechanistically distinct tool compared to single-target HDAC thiadiazoles.
- [1] Edderkaoui M, Murali R, Pandol S. Compositions and methods for treating cancers. US Patent US-10836735-B2, granted 2020-11-17. Assignee: Cedars-Sinai Medical Center. View Source
- [2] De Simone A, La Pietra V, Betari N, et al. Discovery of the First-in-Class GSK-3β/HDAC Dual Inhibitor as Disease-Modifying Agent to Combat Alzheimer's Disease. 2019. IRIS Università della Campania. View Source
- [3] Rajak H, et al. 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21:5735–5738, 2011. View Source
